molecular formula C18H20O B12616295 2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one CAS No. 918403-78-8

2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one

Cat. No.: B12616295
CAS No.: 918403-78-8
M. Wt: 252.3 g/mol
InChI Key: BYAZIKTWVFCOFS-UHFFFAOYSA-N
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Description

2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one is an organic compound with a complex structure that includes phenyl, cyclopentene, and butenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This reaction typically requires acidic conditions and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and cyclopentene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl or cyclopentene derivatives.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one is unique due to its combination of phenyl, cyclopentene, and butenone moieties, which confer distinct chemical and biological properties

Properties

CAS No.

918403-78-8

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

2-phenyl-1-(2-prop-1-en-2-ylcyclopenten-1-yl)but-2-en-1-one

InChI

InChI=1S/C18H20O/c1-4-15(14-9-6-5-7-10-14)18(19)17-12-8-11-16(17)13(2)3/h4-7,9-10H,2,8,11-12H2,1,3H3

InChI Key

BYAZIKTWVFCOFS-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CC=C1)C(=O)C2=C(CCC2)C(=C)C

Origin of Product

United States

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